molecular formula C7H6N2O B13152964 1H-pyrrolo[2,3-b]pyridin-3-ol CAS No. 1258406-15-3

1H-pyrrolo[2,3-b]pyridin-3-ol

Cat. No.: B13152964
CAS No.: 1258406-15-3
M. Wt: 134.14 g/mol
InChI Key: NVHACOHMMJMOCC-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridin-3-ol is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrrolo[2,3-b]pyridin-3-ol can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction involving a pyridine derivative and a suitable cyclizing agent can yield the desired compound . Another method involves the use of a preformed pyrazole or pyridine, followed by specific modifications to introduce the desired functional groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[2,3-b]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

1H-pyrrolo[2,3-b]pyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridin-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors by binding to their active sites, thereby preventing the activation of downstream signaling pathways involved in cell proliferation and migration . This makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

1H-pyrrolo[2,3-b]pyridin-3-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

CAS No.

1258406-15-3

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-3-ol

InChI

InChI=1S/C7H6N2O/c10-6-4-9-7-5(6)2-1-3-8-7/h1-4,10H,(H,8,9)

InChI Key

NVHACOHMMJMOCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2O)N=C1

Origin of Product

United States

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